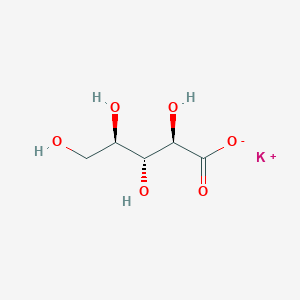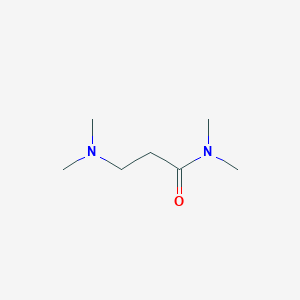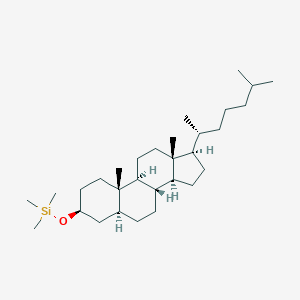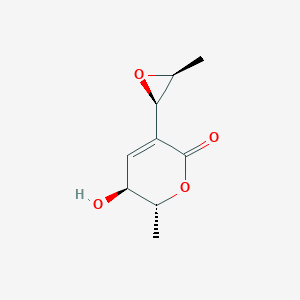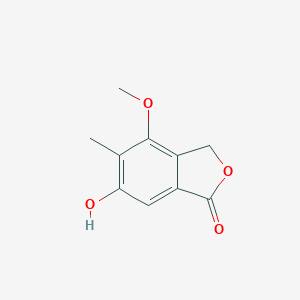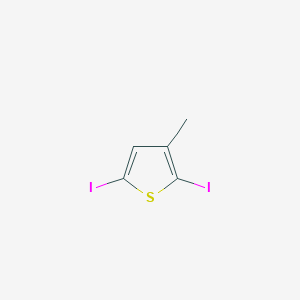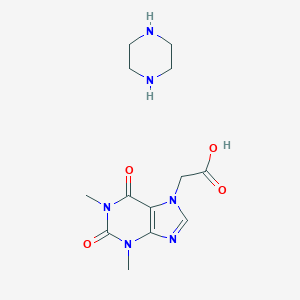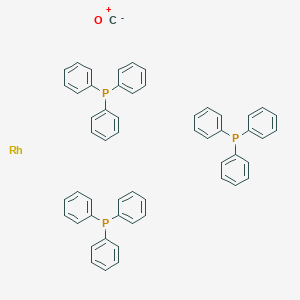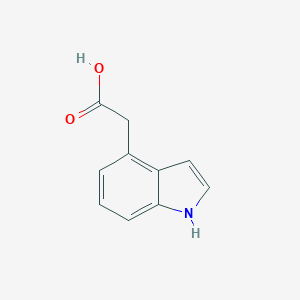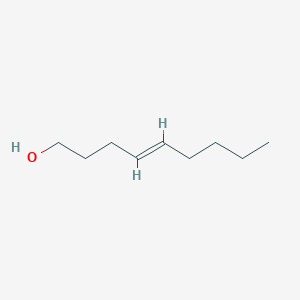
(E)-non-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Non-4-en-1-ol is a volatile organic compound that has been extensively studied due to its unique properties. It is a colorless liquid that has a strong odor and is commonly found in various plant species. This compound has been known to exhibit several biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Mechanism of Action
The mechanism of action of (E)-Non-4-en-1-ol is not fully understood. However, studies have suggested that it may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, (E)-Non-4-en-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (E)-Non-4-en-1-ol has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(E)-Non-4-en-1-ol has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, (E)-Non-4-en-1-ol has been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. Furthermore, (E)-Non-4-en-1-ol has been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the advantages of (E)-Non-4-en-1-ol is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antimicrobial agents. Additionally, (E)-Non-4-en-1-ol has been found to exhibit low toxicity, making it a safe compound for use in various applications. However, one of the limitations of (E)-Non-4-en-1-ol is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of (E)-Non-4-en-1-ol. One potential area of research is the development of new antimicrobial agents based on (E)-Non-4-en-1-ol. Additionally, further studies are needed to elucidate the mechanism of action of (E)-Non-4-en-1-ol and its potential use in the treatment of inflammatory disorders and cancer. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of (E)-Non-4-en-1-ol to determine its potential use in clinical applications.
Conclusion:
In conclusion, (E)-Non-4-en-1-ol is a unique compound that exhibits several biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Its broad-spectrum antimicrobial activity and low toxicity make it a potential candidate for the development of new antimicrobial agents. Additionally, (E)-Non-4-en-1-ol has the potential to be used in the treatment of various inflammatory disorders and cancer. Future studies are needed to further elucidate the mechanism of action of (E)-Non-4-en-1-ol and its potential use in clinical applications.
Synthesis Methods
(E)-Non-4-en-1-ol can be synthesized by several methods, including chemical synthesis, extraction from natural sources, and biotransformation. Chemical synthesis involves the use of various reagents and catalysts to produce the desired compound. Extraction from natural sources involves the isolation of (E)-Non-4-en-1-ol from plants and other natural sources. Biotransformation involves the use of microorganisms to convert precursor compounds into (E)-Non-4-en-1-ol.
Scientific Research Applications
(E)-Non-4-en-1-ol has been extensively studied for its various biological activities. It has been found to exhibit antimicrobial properties against several bacterial and fungal strains. Additionally, (E)-Non-4-en-1-ol has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory disorders. Furthermore, studies have demonstrated the antitumor properties of (E)-Non-4-en-1-ol, indicating its potential use in cancer therapy.
properties
CAS RN |
16695-34-4 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(E)-non-4-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h5-6,10H,2-4,7-9H2,1H3/b6-5+ |
InChI Key |
KANHUDSFOMPVGY-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCO |
SMILES |
CCCCC=CCCCO |
Canonical SMILES |
CCCCC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



